molecular formula C14H9Cl3N4O B5957737 2,2,2-trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide CAS No. 6006-20-8

2,2,2-trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide

Cat. No.: B5957737
CAS No.: 6006-20-8
M. Wt: 355.6 g/mol
InChI Key: LGXYPBIRKOUTGS-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide is a chemical compound with the molecular formula C14H9Cl3N4O It is known for its unique structure, which includes a trichloroacetamide group attached to a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide typically involves the reaction of 2-phenyl-2H-benzotriazole with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-phenyl-2H-benzotriazole+trichloroacetyl chlorideThis compound\text{2-phenyl-2H-benzotriazole} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} 2-phenyl-2H-benzotriazole+trichloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the trichloroacetamide group to other functional groups.

    Substitution: The trichloroacetamide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2,2-Trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s potential biological activity is explored in various studies, including its effects on enzymes and cellular processes.

    Medicine: Research is conducted to investigate its potential therapeutic applications, such as antimicrobial or anticancer properties.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2,2-trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzotriazole moiety may also interact with specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct reactivity and potential biological activity. Its combination of benzotriazole and trichloroacetamide functionalities makes it a versatile compound for various applications.

Properties

IUPAC Name

2,2,2-trichloro-N-(2-phenylbenzotriazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N4O/c15-14(16,17)13(22)18-9-6-7-11-12(8-9)20-21(19-11)10-4-2-1-3-5-10/h1-8H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXYPBIRKOUTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362143
Record name STK095760
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6006-20-8
Record name STK095760
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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